molecular formula C10H9BrF3NO2S B6425450 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034543-12-7

1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B6425450
CAS No.: 2034543-12-7
M. Wt: 344.15 g/mol
InChI Key: BFGRFDYAJHXODL-UHFFFAOYSA-N
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Description

1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound that features a unique combination of bromothiophene and trifluoroethoxy groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of 4-bromothiophene-2-carbonyl chloride: This can be achieved by reacting 4-bromothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic substitution: The resulting 4-bromothiophene-2-carbonyl chloride is then reacted with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic properties.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromothiophene and trifluoroethoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine
  • 1-(4-fluorothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine
  • 1-(4-methylthiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Uniqueness

1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is unique due to the presence of the bromine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for exploring new chemical reactions and developing novel materials or pharmaceuticals.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2S/c11-6-1-8(18-4-6)9(16)15-2-7(3-15)17-5-10(12,13)14/h1,4,7H,2-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGRFDYAJHXODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CS2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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